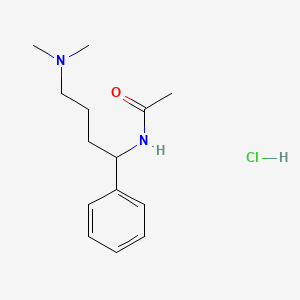

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride

Description

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a tertiary amine-containing acetamide derivative. Its structure features a benzyl group linked to a dimethylaminopropyl chain and an acetamide moiety. The dimethylamino group enhances solubility in physiological conditions, while the benzyl substituent may influence lipophilicity and target binding .

Properties

CAS No. |

80704-45-6 |

|---|---|

Molecular Formula |

C14H23ClN2O |

Molecular Weight |

270.80 g/mol |

IUPAC Name |

N-[4-(dimethylamino)-1-phenylbutyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H22N2O.ClH/c1-12(17)15-14(10-7-11-16(2)3)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,15,17);1H |

InChI Key |

GUDGHWYZZKDMBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCN(C)C)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves the following key steps:

- Formation of the 3-(N,N-dimethylamino)propyl intermediate or its halogenated derivatives.

- Preparation of benzylamine derivatives or benzyl-substituted intermediates.

- Coupling or acylation reactions to form the acetamide linkage.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of 3-(N,N-Dimethylamino)propyl Derivatives

One documented approach starts with 3-(N-benzyl-N-methylamino)propanol, which is converted to 3-(N-benzyl-N-methylamino)propyl chloride through halogenation and subsequent purification steps. This intermediate is then used to prepare Grignard reagents that react with orthoformates to yield acetal derivatives, which are key intermediates in the synthesis pathway.

- Use of benzene or cyclohexane as solvents.

- Magnesium turnings under nitrogen atmosphere to initiate Grignard reactions.

- Reflux temperatures maintained for several hours to ensure completion.

- Distillation under reduced pressure to isolate pure intermediates.

Example data from synthesis of 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal:

| Parameter | Value |

|---|---|

| Starting material | 3-(N-benzyl-N-methylamino)propanol (150 g) |

| Solvent | Benzene (200 mL) |

| Reflux time | 3-5 hours |

| Yield | 71% (100 g) |

| Boiling point | 80-85°C at 15-20 mmHg |

This process involves careful control of temperature and atmosphere to avoid side reactions and ensure high purity of the intermediate.

Acetylation and Formation of Acetamide

The final acetamide formation involves acetylation of the amino intermediate. The acetylation can be carried out using acetic anhydride or acetyl chloride in the presence of organic or inorganic bases such as pyridine or sodium hydroxide.

- Solvents: tetrahydrofuran, ethyl acetate, or ethers.

- Temperature range: 10-35°C.

- Reaction time: 30 to 180 minutes (commonly around 120 minutes).

- Use of bases like pyridine to catalyze acetylation.

For example, acetylation of (R)-N-benzyl-2-amino-3-methoxypropionamide in tetrahydrofuran with acetic anhydride and pyridine at 15-20°C for 120 minutes yields the desired acetamide with high purity (>99.5%) and chiral purity (~100%).

Purification and Salt Formation

The hydrochloride salt formation is a common step to isolate and stabilize the compound. Salt formation often involves:

- Reaction with hydrochloric acid or HCl gas.

- Use of solvents like ethyl acetate or diethyl ether for crystallization.

- Control of pH and temperature to optimize yield and purity.

Additionally, chiral resolution can be performed using chiral acids such as (D)-(+)-ditoluoyl tartaric acid to obtain enantiomerically pure products.

Alternative Routes and Intermediates

Other methods include:

- Conversion of N-benzyl-2-bromo-3-hydroxypropanamide to azido intermediates using sodium azide in polar aprotic solvents like N,N-dimethylformamide, followed by hydrogenation to amino derivatives.

- Use of halogenated hydrocarbon solvents (methylene dichloride, chloroform) for coupling reactions.

- Formation of mixed anhydrides using isobutyl chloroformate and N-methyl morpholine at low temperatures (-75°C to 0°C) to improve selectivity and yield.

Summary of Key Preparation Steps and Conditions

Research Findings and Analytical Data

- High-performance liquid chromatography (HPLC) is used extensively to monitor chemical purity (>99%) and chiral purity (>99.8%) during synthesis.

- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity of intermediates and final compounds.

- Distillation under reduced pressure is critical to isolate sensitive intermediates without decomposition.

- Use of inert atmosphere (nitrogen) during Grignard reagent formation prevents oxidation and side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Prolonged heating (6–12 hours) at 80–100°C in concentrated HCl cleaves the amide bond. -

Basic Hydrolysis :

Requires 2M NaOH at 60°C for 4–6 hours.

Nucleophilic Substitution Reactions

The tertiary amine and benzyl group participate in nucleophilic substitutions:

-

Quaternary Ammonium Salt Formation :

Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C to form quaternary salts:

Yields depend on steric hindrance but typically exceed 70%. -

Benzyl Halide Displacement :

The benzyl group can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN₃) under polar aprotic solvents.

Acylation and Alkylation

The dimethylamino group facilitates further functionalization:

Complexation and Metal Interactions

The tertiary amine and acetamide groups enable coordination with transition metals:

-

Palladium-Catalyzed Coupling :

Participates in Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂ and Xantphos . -

Copper Complexes :

Forms stable complexes with Cu(II) in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy .

Stability and Decomposition

-

Thermal Degradation : Decomposes above 200°C, releasing dimethylamine and acetic acid.

-

Photolysis : UV irradiation (254 nm) in methanol leads to N-dealkylation.

Scientific Research Applications

Pharmacological Properties

The compound features a dimethylamino group, which is known to enhance the pharmacological activity of various drugs. Its applications can be categorized into several therapeutic areas:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MICs) around 256 µg/mL, indicating potential for development as antimicrobial agents.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For example, studies on structurally similar compounds have reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types, suggesting a robust anticancer potential .

- Enzyme Inhibition : The compound may inhibit enzymes critical in metabolic pathways associated with diseases. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease treatment.

Synthetic Strategies

The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves the following strategies:

- Functional Group Manipulation : Alte

Mechanism of Action

The mechanism of action of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Quinoline and Indazole Cores

Key Compounds:

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW: 309.79 g/mol) Features a 4-hydroxyquinoline core linked to a dimethylaminopropyl chain. The hydroxyquinoline group may enhance metal chelation or π-π stacking interactions, differing from the benzyl group in the target compound .

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Contains a fluorophenyl-indazole substituent. Exhibits potent trypanosome growth inhibition (EC₅₀: 6.9 ± 0.2 µM) due to the electron-withdrawing fluorine atom enhancing target binding .

Comparison Table:

Analysis:

Acetamide Derivatives with Modified Side Chains

Key Compounds:

N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW: 321.80 g/mol) Replaces dimethylamino with pyrrolidinyl, a cyclic amine. Cyclic amines often improve metabolic stability compared to linear chains .

N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C₁₉H₂₆N₄O₃; MW: 358.43 g/mol) Incorporates morpholine, enhancing hydrophilicity and hydrogen-bonding capacity .

Comparison Table:

Analysis:

- The target compound’s dimethylaminopropyl chain balances lipophilicity and solubility, whereas pyrrolidinyl or morpholine groups in analogs may alter pharmacokinetic profiles.

Perfluoroalkyl and Complex Acetamide Derivatives

Key Compounds:

Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS: 2738952-61-7) Perfluoroalkylthio groups increase hydrophobicity and chemical resistance, making these compounds environmentally persistent .

Compound 6 (Tetrahydrochloride salt with hexahydrofuro-naphtho-dioxol group) Synthesized in 82% yield with a melting point of 190°C.

Comparison Table:

Analysis:

- The absence of perfluoroalkyl groups in the target compound reduces environmental concerns but may limit applications requiring extreme stability.

Pharmacological and Industrial Relevance

- Reference Standards: Compounds like 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (MM0077.08) are used in pharmaceutical quality control, indicating the dimethylaminopropyl moiety’s established role in drug development .

- Drug Discovery : The target compound’s structural flexibility positions it as a candidate for optimization against parasitic or microbial targets, akin to DDU86439 .

Biological Activity

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group linked to an acetamide moiety, with a dimethylamino group that enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with acetamide functionalities often act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy. For instance, studies indicate that certain piperidine derivatives exhibit significant anticancer activity through apoptosis induction in hypopharyngeal tumor cells .

Cytotoxicity Studies

The cytotoxicity of this compound has been evaluated in various cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Inhibition of proliferation |

Case Studies

- Antitumor Activity : A study conducted on the FaDu cell line demonstrated that the compound induced significant apoptosis, outperforming the reference drug bleomycin in cytotoxicity assays .

- Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have been shown to inhibit AChE and BChE, which may contribute to neuroprotection by increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Dimethylamino Group : Enhances lipophilicity and may facilitate membrane permeability.

- Benzyl Moiety : Contributes to receptor binding affinity and selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(α-(3-(dimethylamino)propyl)benzyl)acetamide hydrochloride, and how can retrosynthetic tools improve efficiency?

- Methodological Answer : Synthetic routes can be designed using AI-driven retrosynthetic tools (e.g., Template_relevance Pistachio, Reaxys) to predict one-step or multi-step pathways. For example, a benzylamine intermediate could undergo alkylation with 3-(dimethylamino)propyl chloride, followed by acetylation and hydrochloride salt formation. Computational models prioritize atom economy and yield . Validation via LC-MS or NMR is critical to confirm intermediate purity .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λmax ~255 nm) for purity analysis, referencing standards like those in pharmaceutical catalogs .

- NMR : 1H/13C NMR resolves the benzyl, acetamide, and dimethylamino groups (e.g., δ 2.2–2.8 ppm for dimethylamino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C15H24N2O·HCl) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation, monitoring via HPLC for byproducts like hydrolyzed acetamide .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use spiked samples with reference standards (e.g., Citalopram Hydrochloride Impurity G analogs) to isolate and quantify impurities via LC-MS/MS.

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting cytotoxicity results?

- Methodological Answer :

- Dose-Response Studies : Test cytotoxicity across a wide concentration range (nM–mM) using MTT assays on multiple cell lines (e.g., HEK293, HepG2).

- Batch Variability Analysis : Compare results across synthesized batches to rule out impurity-driven effects .

- Mechanistic Follow-Up : Use siRNA knockdown or receptor-binding assays to identify off-target interactions .

Q. What molecular modeling approaches elucidate this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Model the compound’s binding to acetylcholine esterase or GPCRs using software like AutoDock Vina, focusing on the dimethylamino group’s electrostatic interactions .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can RAFT polymerization be applied to derivatives of this compound for biomedical applications?

- Methodological Answer :

- Copolymer Synthesis : Incorporate the compound into methacrylamide-based monomers for pH-responsive drug delivery systems.

- Cytotoxicity Evaluation : Use flow cytometry to assess hemocompatibility and apoptosis in primary cells .

Q. What regulatory considerations apply to preclinical studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.